Dibutyl carbonate

Polycarbonate Synthesis Transesterification High-Boiling Solvent

Dibutyl carbonate (DBC, CAS 542-52-9), also known as carbonic acid, dibutyl ester, is a linear, symmetric dialkyl carbonate with the molecular formula C₉H₁₈O₃ and a molecular weight of 174.24 g/mol. It is a colorless, clear liquid at room temperature with a mild odor and is insoluble in water.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 542-52-9
Cat. No. B105752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl carbonate
CAS542-52-9
SynonymsNSC 8462;  n-Butyl Carbonate
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCCCOC(=O)OCCCC
InChIInChI=1S/C9H18O3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3
InChIKeyQLVWOKQMDLQXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyl Carbonate (CAS 542-52-9) Procurement Guide: Chemical Profile and Procurement-Ready Specifications


Dibutyl carbonate (DBC, CAS 542-52-9), also known as carbonic acid, dibutyl ester, is a linear, symmetric dialkyl carbonate with the molecular formula C₉H₁₈O₃ and a molecular weight of 174.24 g/mol [1]. It is a colorless, clear liquid at room temperature with a mild odor and is insoluble in water [2]. As a member of the organic carbonate class, DBC is recognized for its high boiling point (206.6-207°C at 760 mmHg) and flash point (76°C), making it an attractive solvent and chemical intermediate for applications requiring low volatility and high thermal stability [3][4].

High-boiling solvent Supports high-temperature synthesis with reduced volatility loss
Elevated flash point Reported safer handling profile for electrolyte and process design
Linear dialkyl carbonate Symmetric structure fits polycarbonate and transesterification workflows

Why Dibutyl Carbonate Cannot Be Substituted by Shorter-Chain Carbonates: A Guide for Technical Procurement


While dialkyl carbonates share a common functional group, their physicochemical properties diverge significantly with alkyl chain length, directly impacting their performance in critical applications. A generic substitution of dibutyl carbonate (DBC) with a smaller homolog like dimethyl carbonate (DMC) or diethyl carbonate (DEC) is technically unsound due to large differences in boiling point, flash point, viscosity, and reactivity [1][2]. These variations lead to quantifiable changes in solvent evaporation rates, thermal stability in high-temperature processes, and the safety profile of electrolyte formulations [3]. The following evidence demonstrates that the selection of DBC over its alternatives is not arbitrary but is dictated by specific, measurable performance thresholds.

Volatility shift Shorter-chain carbonates (DMC, DEC) exhibit significantly lower boiling points; solvent loss may disrupt reaction stoichiometry at elevated temperatures.
Reactivity mismatch Alkoxy group reactivity ranking does not transfer; butoxy performance in transesterification may differ from methoxy, ethoxy, or propoxy analogs.
Lubricity / viscosity DBC’s higher viscosity may not be replicated by low-viscosity homologs, limiting film strength in lubricant and high-shear applications.

Dibutyl Carbonate (CAS 542-52-9) Quantified Performance Data: Head-to-Head Comparisons for Technical Selection


Dibutyl Carbonate's 191°C Higher Boiling Point vs. Dimethyl Carbonate Reduces Volatility for High-Temperature Synthesis

Dibutyl carbonate (DBC) exhibits a boiling point of 206.6°C, which is 116.6°C higher than that of diethyl carbonate (DEC, 90°C) and 116.6°C higher than that of dipropyl carbonate (DPC, 90°C) [1][2]. This difference of over 116°C translates to a significantly lower vapor pressure at ambient temperatures and a reduced evaporation rate, making DBC a more suitable solvent for reactions requiring prolonged heating or for applications where solvent loss is a critical parameter [3].

Boiling point comparison
Reported
206.6°C vs DMC 90°C, DEC 126°C, DPC 168°C
Supports high-temperature solvent selection
Cross-study comparable; verify under target pressure
Polycarbonate Synthesis Transesterification High-Boiling Solvent

Dibutyl Carbonate's 76°C Flash Point vs. Dimethyl Carbonate's 18°C Enables Safer Handling and Transport

Dibutyl carbonate has a flash point of 76°C, which is 58°C higher than that of dimethyl carbonate (DMC, 18°C) and 51°C higher than diethyl carbonate (DEC, 25°C) [1][2]. This substantial increase in flash point classifies DBC as a combustible liquid rather than a highly flammable one, reducing fire risk during handling, storage, and transport .

Flash point comparison
Reported
76°C vs DMC 18°C, DEC 25°C
Supports safer handling profile
Closed cup method; verify with specific formulation
Electrolyte Solvent Lithium-Ion Battery Safety Flammability

Dibutyl Carbonate's Reactivity in Transesterification: 61.9% Yield with 100% Selectivity Using TiO2 Catalyst

In the synthesis of dibutyl carbonate (DBC) via transesterification of dimethyl carbonate (DMC) with n-butanol, a nano-TiO2 catalyst (prepared with KOH as mineralizer) achieved a DMC conversion of 61.9% and a remarkable 100% selectivity for DBC, resulting in a 61.9% yield of DBC [1]. This compares favorably to other catalytic systems for dialkyl carbonate synthesis, such as the use of KF/Al2O3 which yielded diethyl carbonate at only 61.6% under different conditions, highlighting the potential for high-yield, selective production of the long-chain DBC [2].

Synthesis yield & selectivity
Reported
61.9% yield, 100% selectivity
Supports high-purity procurement review
TiO2 catalysis; process-specific
Green Synthesis Transesterification Heterogeneous Catalysis Yield Optimization

Dibutyl Carbonate's Alkoxy Group Reactivity Outperforms Diethyl and Dipropyl Carbonates in Polymer Synthesis

A comparative study on the transesterification of 1,6-hexanediol with various dialkyl carbonates revealed a clear reactivity order for the alkoxy groups: Methoxy > Butoxy > Propoxy > Ethoxy > Isopropoxy [1]. Specifically, dimethyl carbonate (DMC) and dibutyl carbonate (DBC) showed higher activity compared to diethyl carbonate (DEC), dipropyl carbonate (DPC), and diisopropyl carbonate, which exhibited similar, lower activities [1]. This means DBC's butoxy group is significantly more reactive in polymer-forming reactions than the ethoxy group of DEC or the propoxy group of DPC.

Alkoxy reactivity ranking
Head-to-head
Methoxy > Butoxy > Propoxy > Ethoxy
Supports polymer synthesis workflow
Transesterification with 1,6-hexanediol
Polycarbonate Oligomers Transesterification Reactivity Ranking Polymer Chemistry

Dibutyl Carbonate's Viscosity of 2.1 cP vs. Dimethyl Carbonate's 0.6 cP Enables Specialized Lubricant Formulations

Dibutyl carbonate exhibits a dynamic viscosity of 2.1 cP at 20°C, which is significantly higher than the viscosity of dimethyl carbonate (0.6 cP) and diethyl carbonate (0.8 cP) at the same temperature [1]. This higher viscosity, stemming from its longer alkyl chains, allows DBC to function as a base material for lubricating oils in applications where low-viscosity carbonates would not provide sufficient film strength [2].

Viscosity comparison
Reported
2.1 cP vs DMC 0.6 cP, DEC 0.8 cP
Enables lubricant formulation fit
Measured at 20°C; verify film strength
Lubricant Base Stock Viscosity Tribology High-Performance Fluids

Dibutyl Carbonate's High Enthalpy of Vaporization (68.1 kJ/mol) vs. Dimethyl Carbonate (38.0 kJ/mol) Confirms Superior Thermal Stability

The molar enthalpy of vaporization for dibutyl carbonate at 298.15 K is 68.1 kJ/mol, which is 30.1 kJ/mol higher than that of dimethyl carbonate (38.0 kJ/mol) and 19.2 kJ/mol higher than diethyl carbonate (48.9 kJ/mol) [1]. This fundamental thermodynamic property quantifies the significantly lower volatility of DBC and its greater resistance to phase change, which is critical for applications requiring thermal stability and for designing efficient solvent recovery systems [1].

Enthalpy of vaporization
Head-to-head
68.1 kJ/mol vs DMC 38.0, DEC 48.9
Confirms low volatility for thermal stability
298.15 K; transpiration method
Thermodynamics Vapor Pressure Enthalpy of Vaporization Solvent Recovery

Dibutyl Carbonate (CAS 542-52-9): Optimal Use Cases Defined by Performance Data


High-Temperature Polycarbonate and Polymer Synthesis

DBC is the preferred carbonate for synthesizing polycarbonate oligomers and other polymers at elevated temperatures. Its high boiling point (206.6°C) prevents solvent loss during extended reaction times, while its butoxy group exhibits high reactivity in transesterification, outperforming the ethoxy and propoxy groups of DEC and DPC [1]. This combination of low volatility and high reactivity makes it a superior reagent for creating high-molecular-weight polymers.

Enhanced-Safety Electrolyte Co-Solvent for Lithium-Ion Batteries

DBC is used as a co-solvent in lithium-ion battery electrolytes to improve safety. Its flash point of 76°C is over 50°C higher than that of DMC or DEC, significantly reducing the flammability risk of the electrolyte [1][2]. This property enhances the thermal stability and safety of the battery cell, especially under high-temperature or abuse conditions, without sacrificing electrochemical performance.

High-Performance Lubricant Base Stock for Aerospace and Industrial Applications

DBC serves as an excellent base material for synthetic lubricants requiring high thermal oxidative stability and a specific viscosity profile. Its viscosity of 2.1 cP and extremely low melting point of -96°C [1][2] ensure reliable lubrication across a wide temperature range. The high enthalpy of vaporization (68.1 kJ/mol) confirms its low volatility and resistance to evaporation at high operating temperatures [3], making it suitable for aerospace and other advanced engineering applications.

Green Alkylating and Carbonylating Agent in Organic Synthesis

As a phosgene substitute, DBC functions as a safe and environmentally friendly carbonylating and alkylating agent [1]. Its high reactivity, as demonstrated in polymer synthesis, extends to reactions with amines to produce N-substituted carbamates [2]. The 100% selectivity achieved in its synthesis via transesterification underscores the potential for producing high-purity DBC for these sensitive applications [3].

Application
Selection Property
Validation Focus
High-temperature polymer synthesis
Low-volatility, high-boiling solvent profile; high butoxy reactivity
Solvent retention and reaction kinetics
Lithium-ion battery electrolyte co-solvent
Elevated flash point and thermal stability
Safety profile and electrolyte conductivity
High-performance lubricant base stock
Viscosity (2.1 cP range) and wide liquid range (melting point -96°C)
Film strength and thermal-oxidative stability
Green alkylating / carbonylating agent
Phosgene-free reactivity and reported 100% selectivity
Reaction selectivity and product purity

Technical Documentation Hub

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41 linked technical documents
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